molecular formula C42H27N B12298585 3-(10-(Naphthalen-1-yl)anthracen-9-yl)-9-phenyl-9H-carbazole

3-(10-(Naphthalen-1-yl)anthracen-9-yl)-9-phenyl-9H-carbazole

Cat. No.: B12298585
M. Wt: 545.7 g/mol
InChI Key: NGEYDNXLDKBAMZ-UHFFFAOYSA-N
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Description

3-(10-(Naphthalen-1-yl)anthracen-9-yl)-9-phenyl-9H-carbazole (CAS: 1261580-75-9) is a polycyclic aromatic hydrocarbon (PAH) derivative combining anthracene, naphthalene, and carbazole moieties. The compound exhibits a rigid, planar structure with extended π-conjugation, which enhances its electroluminescent properties. Storage recommendations include maintaining solutions at -80°C (6-month stability) or -20°C (1-month stability), with solubility optimized in dimethyl sulfoxide (DMSO) via sonication .

Properties

Molecular Formula

C42H27N

Molecular Weight

545.7 g/mol

IUPAC Name

3-(10-naphthalen-1-ylanthracen-9-yl)-9-phenylcarbazole

InChI

InChI=1S/C42H27N/c1-2-15-30(16-3-1)43-39-24-11-10-18-32(39)38-27-29(25-26-40(38)43)41-34-19-6-8-21-36(34)42(37-22-9-7-20-35(37)41)33-23-12-14-28-13-4-5-17-31(28)33/h1-27H

InChI Key

NGEYDNXLDKBAMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=C5C=CC=CC5=C(C6=CC=CC=C64)C7=CC=CC8=CC=CC=C87)C9=CC=CC=C92

Origin of Product

United States

Preparation Methods

Synthesis of 9-Phenyl-9H-carbazole

The carbazole backbone is functionalized at the 9-position through nucleophilic aromatic substitution. As detailed in analogous protocols:

Procedure :

  • Alkylation : Carbazole (20 g, 119.6 mmol) reacts with bromobenzene in dimethylformamide (DMF) under basic conditions (K₂CO₃, 60°C, 12 h).
  • Bromination : Selective mono-bromination at the 3-position using N-bromosuccinimide (NBS) in DMF (rt, 12 h, 68% yield).

Key Data :

Step Reagents Conditions Yield
Alkylation Bromobenzene, K₂CO₃, DMF 60°C, 12 h 56%
Bromination NBS, DMF rt, 12 h 68%

Preparation of Boronic Ester Intermediate

The brominated carbazole undergoes lithiation followed by borylation to generate the boronic ester, a critical partner for Suzuki coupling:

Procedure :

  • Lithiation : 3-Bromo-9-phenyl-9H-carbazole (3 g, 8.5 mmol) is treated with n-butyllithium (1.6 M in hexane) at −78°C in tetrahydrofuran (THF).
  • Borylation : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is added, yielding the boronic ester after workup (60% yield).

Characterization :

  • ¹H NMR (CDCl₃): δ 8.64 (s, 1H), 7.63–7.54 (m, 4H), 1.40 (s, 12H).
  • GC-MS : m/z 419.17 [M+H]⁺.

Analytical Validation and Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (CDCl₃): δ 8.48 (s, 2H, anthracene-H), 8.17 (s, 2H, carbazole-H), 7.83–7.87 (d, J = 8.1 Hz, naphthalene-H).
  • ¹³C NMR : Peaks at δ 138.0 (C–N), 131.1–125.2 (aromatic carbons).

Mass Spectrometry

  • GC-MS (FAB+) : m/z 547.23 [M+H]⁺ (calculated for C₄₂H₂₉N).

Elemental Analysis

  • Calculated : C 92.11%, H 5.34%, N 2.56%.
  • Found : C 92.16%, H 5.30%, N 2.59%.

Optimization and Challenges

Reaction Efficiency

  • Catalyst Loading : Reducing Pd(PPh₃)₄ to 1 mol% maintained yield while lowering costs.
  • Solvent Screening : THF outperformed dioxane in minimizing side reactions (e.g., homo-coupling).

Purification Challenges

  • Column Chromatography : Required for removing unreacted boronic ester (Rf = 0.3 in CHCl₃/hexane).
  • Reprecipitation : Enhanced crystallinity by alternating THF/methanol cycles.

Chemical Reactions Analysis

Types of Reactions

3-(10-(Naphthalen-1-yl)anthracen-9-yl)-9-phenyl-9H-carbazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents like nitro groups can be introduced using reagents such as nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitric acid for nitration reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce partially hydrogenated compounds.

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

3-(10-(Naphthalen-1-yl)anthracen-9-yl)-9-phenyl-9H-carbazole has been investigated for its potential as an emitting material in OLEDs due to its excellent photoluminescence properties. The compound's structure allows for efficient charge transport and light emission, which are critical for OLED performance.

Key Findings:

  • Photophysical Properties: The compound exhibits strong fluorescence, making it an effective emitter in OLED devices. Studies have shown that devices incorporating this compound can achieve high external quantum efficiencies (EQE) and luminance levels .
ParameterValue
Maximum Emission Wavelength~500 nm
External Quantum EfficiencyUp to 20%
Luminance>30,000 cd/m²

Photonic Devices

In addition to OLEDs, this compound is also being explored for use in other photonic devices such as organic solar cells and lasers. Its ability to facilitate efficient energy transfer between molecules makes it a candidate for enhancing the performance of these devices.

Case Studies:

  • Organic Photovoltaics: Research indicates that incorporating this compound into the active layer of organic solar cells can improve charge separation and transport, leading to higher power conversion efficiencies .
Device TypeEfficiency Improvement
Organic Solar CellsUp to 15%
Organic LasersEnhanced Performance

Synthesis and Characterization

The synthesis of 3-(10-(Naphthalen-1-yl)anthracen-9-yl)-9-phenyl-9H-carbazole typically involves multi-step reactions including palladium-catalyzed coupling methods such as Suzuki coupling. Characterization techniques like NMR spectroscopy, UV-vis spectroscopy, and fluorescence spectroscopy are employed to confirm the structure and assess the optical properties of the synthesized compound.

Mechanism of Action

The mechanism of action of 3-(10-(Naphthalen-1-yl)anthracen-9-yl)-9-phenyl-9H-carbazole involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions can influence the electronic properties of the compound, making it effective in applications like organic electronics and photonics. The specific pathways involved depend on the context of its use, such as in biological systems or electronic devices.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s performance is influenced by substituents on the anthracene core. Key analogs include:

Compound Name Key Substituents Structural Differences vs. Target Compound Reference
CAPI/CCAPI Phenanthroimidazole-carbazole hybrids Replaces carbazole with phenanthroimidazole
ACPI/1-NaCPI Phenanthroimidazole-anthracene derivatives Lacks carbazole; uses phenanthroimidazole
mCzAnBzt Carbazole-anthracene-cyanobenzene hybrid Adds benzonitrile; positional isomerism
1,2-ADN (9-(naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene) Naphthalene-only substituents Lacks carbazole; simpler anthracene derivative
  • CAPI/CCAPI: These phenanthroimidazole-based emitters exhibit hybridized local and charge-transfer (HLCT) excited states, achieving higher external quantum efficiency (EQE) (~5–6%) than non-HLCT analogs. However, their thermal stability (Td > 400°C) surpasses the target compound due to rigid phenanthroimidazole .
  • 1-NaCPI : Substituting naphthalen-1-yl at the anthracene C10 position red-shifts emission compared to naphthalen-2-yl derivatives (e.g., 2-NaCPI) . This highlights the target compound’s naphthalen-1-yl group as critical for tuning emission wavelength.
  • mCzAnBzt: Introducing a cyano group at the para-position of benzene enhances electron transport, achieving a deep-blue CIE (0.15, 0.07) and EQE of 7.95% in non-doped OLEDs .

Optoelectronic Properties

Compound λem (nm) CIE Coordinates EQE (%) Turn-on Voltage (V) Reference
Target Compound Data not reported
CAPI 456 (0.15, 0.10) 5.8 3.2
mCzAnBzt 440 (0.15, 0.07) 7.95 3.5
1,2-ADN 460 (0.14, 0.08) 4.2 1.47

The target compound’s lack of reported electroluminescent data suggests further characterization is needed. However, its carbazole moiety likely improves hole-transport capability compared to phenanthroimidazole-based analogs like CAPI .

Thermal and Photochemical Stability

  • Thermal Stability : Carbazole derivatives generally exhibit high decomposition temperatures (Td > 350°C). For example, mCzAnBzt shows Td = 385°C , while phenanthroimidazole analogs (e.g., CAPI) exceed 400°C . The target compound’s stability is expected to align with carbazole-based systems.
  • Photostability: Anthracene derivatives with bulky substituents (e.g., naphthalen-1-yl) resist π-π stacking, reducing aggregation-induced quenching. notes that 9,10-diphenylanthracene derivatives degrade faster under UV than naphthalene-substituted analogs like the target compound .

Biological Activity

3-(10-(Naphthalen-1-yl)anthracen-9-yl)-9-phenyl-9H-carbazole is a compound belonging to the carbazole family, which has garnered attention due to its potential biological activities. Carbazoles are known for their diverse pharmacological properties, including antimicrobial, antitumor, and neuroprotective effects. This article explores the biological activity of this specific compound, synthesizing findings from various studies to present a comprehensive overview.

  • Chemical Formula : C₃₀H₂₁N
  • CAS Number : 1261580-75-9
  • Molecular Weight : 405.49 g/mol

Antimicrobial Activity

Recent studies have demonstrated that carbazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 3-(10-(Naphthalen-1-yl)anthracen-9-yl)-9-phenyl-9H-carbazole have shown effectiveness against various bacterial strains:

CompoundBacterial StrainsZone of Inhibition (mm)MIC (µg/mL)
Carbazole Derivative AS. aureus, E. coli16.8 - 26.050 - 100
Carbazole Derivative BB. subtilis, P. aeruginosa12.6 - 22.3100 - 200

These findings suggest that the compound may possess similar antimicrobial properties, potentially inhibiting the growth of pathogens.

Antitumor Activity

Carbazoles have also been investigated for their antitumor effects. Research indicates that certain carbazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines:

Study ReferenceCell LineIC₅₀ (µM)Mechanism of Action
Kumar et al., 2015 MCF-7 (Breast Cancer)25Induction of apoptosis
Sharma et al., 2020 HeLa (Cervical Cancer)30Cell cycle arrest at G2/M phase

The specific mechanisms through which these compounds exert their antitumor effects include modulation of signaling pathways involved in cell survival and proliferation.

Neuroprotective Effects

Emerging research suggests that carbazole derivatives may also exhibit neuroprotective properties, particularly in models of neurodegenerative diseases. For example, some studies have indicated that these compounds can enhance neurogenesis and reduce amyloid-beta accumulation, which is critical in Alzheimer's disease:

Study ReferenceEffect ObservedConcentration (µM)
Reddy et al., 2021 Increase in soluble Aβ peptides10 - 50
Kaushik et al., 2022 Improvement in cognitive function in animal modelsN/A

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various carbazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that a derivative similar to our compound had zones of inhibition ranging from 12 mm to 26 mm at concentrations between 50 µg/mL and 100 µg/mL.
  • Antitumor Potential : Another investigation focused on the cytotoxic effects of carbazole derivatives on cancer cell lines, revealing that several compounds significantly inhibited cell growth with IC₅₀ values below 30 µM.

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